

IUPAC name for Diethyl pentadecanedioate

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Compound of Interest		
Compound Name:	Diethyl pentadecanedioate	
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An In-depth Technical Guide to **Diethyl pentadecanedioate** and its Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl pentadecanedioate**, with a specific focus on the industrially significant derivative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This key intermediate is crucial in the synthesis of Bempedoic Acid, a novel lipid-lowering agent. This document will cover its chemical properties, detailed synthesis protocols, and its role within the broader context of the synthesis and mechanism of action of Bempedoic Acid.

Chemical and Physical Data

The compound of interest, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, is a diester derivative of pentadecanedioic acid.[1] Its structure features a long carbon backbone with tetramethyl substitution, which provides steric stability, and two ester groups along with a ketone group, offering versatility in organic synthesis.[1]



Property	Value	Source
IUPAC Name	diethyl 2,2,14,14-tetramethyl-8- oxopentadecanedioate	[2]
CAS Number	738606-43-4	[2]
Molecular Formula	C23H42O5	[2]
Molecular Weight	398.58 g/mol	[3]
Physical Form	Colorless oil / White to off- white solid	[4][5]
Solubility	Readily soluble in organic solvents like ethanol, methanol, and dichloromethane.	[1]
Purity	>95%	[5]
Storage	2-8°C Refrigerator	[6]

Analytical Data

Data Type	Values	Source
¹H NMR (500MHz, CDCl₃)	δ 4.13 (m, 4H), 3.59 (m, 1H), 1.59-1.42 (m, 8H), 1.25 (m, 16H), 1.16 (s, 12H)	[6]
Mass Spectrometry (MS)	418.3 [M+NH ₄] ⁺	[6]

Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

This compound is a key intermediate in the synthesis of Bempedoic Acid.[5][7] The most common synthetic route involves the dimerization of ethyl 7-bromo-2,2-dimethylheptanoate with tosylmethyl isocyanide (TosMIC).[4]



Experimental Protocol

The synthesis can be carried out in two main steps:

Step 1: Dimerization to form Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

- Under a nitrogen atmosphere and at 0 °C, slowly add sodium hydride (1.1 equivalents) to a solution of ethyl 7-bromo-2,2-dimethylheptanoate (1.0 equivalent), tetrabutylammonium iodide (0.1 equivalents), and tosylmethyl isocyanide (0.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).[8]
- Allow the reaction mixture to stir at room temperature for 12 hours.[8]
- Quench the reaction by adding ice water.[8]
- Extract the aqueous layer with dichloromethane (3x).[8]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

Step 2: Hydrolysis to Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

- Dissolve the crude product from Step 1 in dichloromethane.[9]
- Cool the solution to 0-10 °C and add concentrated hydrochloric acid.[9]
- Stir the mixture at this temperature for 2-3 hours.[8][9]
- Separate the organic phase and wash it with a sodium bicarbonate solution.[8][9]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[9]
- Purify the resulting oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to yield the final product.[8]

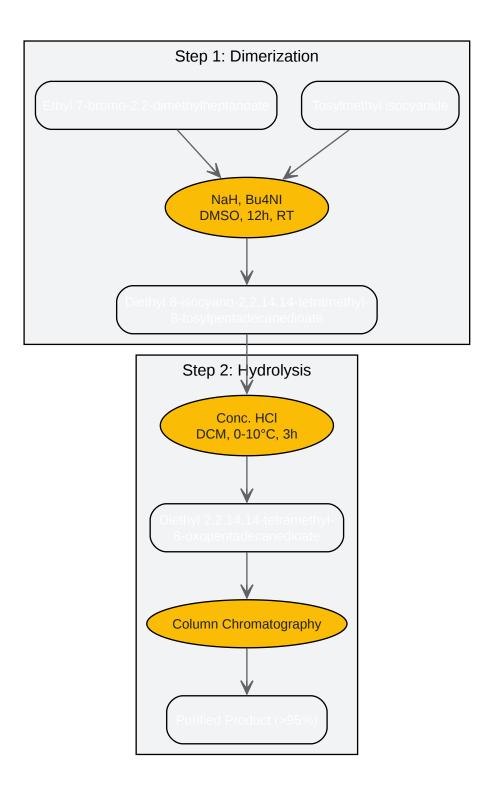
Quantitative Data



Parameter	Value	Source
Yield (over two steps)	53-95%	[8][9]
Purity (post-chromatography)	95-97.3%	[9]

Synthesis Workflow Diagram





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Synthesis workflow for Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.



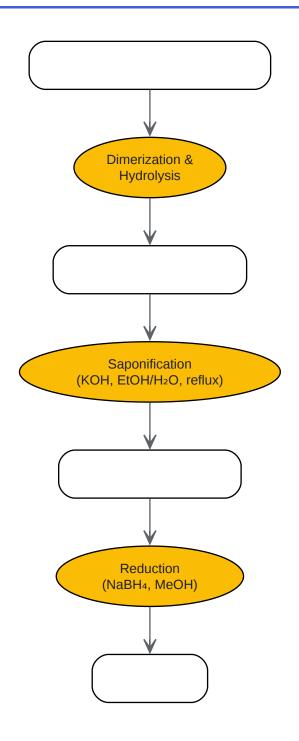
Role in Drug Development: The Synthesis of Bempedoic Acid

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a crucial intermediate in the synthesis of Bempedoic Acid.[5][7] The synthesis proceeds through two further steps:

- Saponification (Hydrolysis): The diethyl ester is hydrolyzed using aqueous potassium
 hydroxide in refluxing ethanol/water to yield the corresponding dicarboxylic acid, 2,2,14,14tetramethyl-8-oxopentadecanedioic acid.[4]
- Reduction: The ketone group of the dicarboxylic acid is then reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol to produce Bempedoic Acid.[4][6]

Overall Synthetic Pathway to Bempedoic Acid





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Synthetic pathway of Bempedoic Acid highlighting the key intermediate.

Biological Context: The Mechanism of Action of Bempedoic Acid





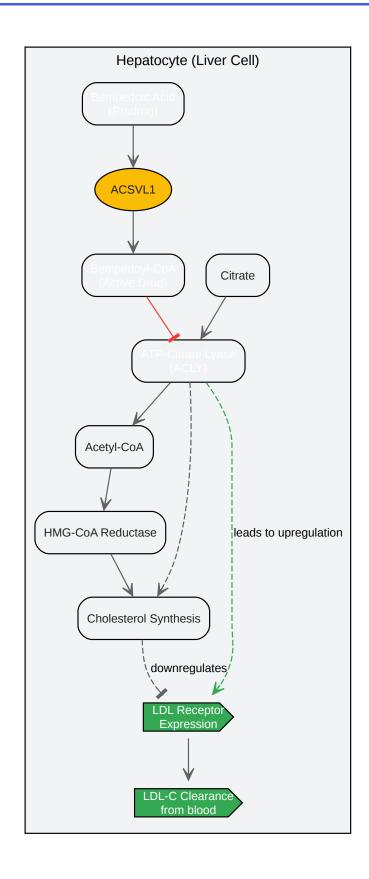


While Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is not biologically active itself, its end-product, Bempedoic Acid, is a potent inhibitor of cholesterol synthesis.[7]

Bempedoic acid is a prodrug that is activated in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[5][10] This active metabolite inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[1][11] The inhibition of ACLY leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream.[1][11] A key advantage of Bempedoic Acid is that the activating enzyme, ACSVL1, is not present in skeletal muscle, which may explain its lower incidence of muscle-related side effects compared to statins.[10]

Signaling Pathway of Bempedoic Acid's Action





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Mechanism of action of Bempedoic Acid in the liver.



Conclusion

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a molecule of significant interest to the pharmaceutical industry, not for any intrinsic biological activity, but as a critical building block in the synthesis of Bempedoic Acid. Its efficient synthesis is a key factor in the production of this important new therapy for hypercholesterolemia. Understanding the chemical properties and synthetic pathways of this intermediate is essential for researchers and professionals involved in the development and manufacturing of lipid-lowering drugs.

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